molecular formula C23H21N3O2 B5794350 N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide

N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide

Cat. No. B5794350
M. Wt: 371.4 g/mol
InChI Key: HCRRWSOTYQLFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide, also known as IPA-3, is a small molecule inhibitor that targets the Rho GTPase family of proteins. These proteins are involved in a variety of cellular processes, including cell migration, proliferation, and differentiation. IPA-3 has been shown to be a potent inhibitor of RhoA activation, which makes it a promising tool for studying the role of Rho GTPases in cellular processes.

Mechanism of Action

N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide inhibits RhoA activation by binding to the RhoA-specific guanine nucleotide exchange factor (GEF), LARG. This binding prevents LARG from activating RhoA, which in turn prevents downstream signaling pathways from being activated. The exact mechanism by which N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide binds to LARG is still being studied, but it is thought to involve interactions with specific amino acid residues in the protein.
Biochemical and Physiological Effects
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to have a variety of biochemical and physiological effects on cells. These effects include decreased cell migration, increased cell adhesion, and altered cytoskeletal dynamics. N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising tool for cancer research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is its specificity for RhoA activation. This specificity allows researchers to study the role of RhoA in cellular processes without affecting other Rho GTPases. However, N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has some limitations as well. It has been shown to be toxic to some cell types at high concentrations, and its effects on non-cancerous cells are not well understood.

Future Directions

There are many potential future directions for research involving N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide. One area of interest is the use of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide in cancer research. N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the study of the effects of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide on non-cancerous cells. Understanding the effects of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide on normal cells will be important for determining its safety and potential as a therapeutic agent. Finally, the development of more specific inhibitors of RhoA activation, based on the structure of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide, could lead to the development of new drugs for a variety of diseases.

Synthesis Methods

The synthesis of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with isopropylamine to form the corresponding amide. This amide is then coupled with 1-naphthalenemethyl bromide using standard coupling reagents to form the final product.

Scientific Research Applications

N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been used extensively in scientific research to study the role of Rho GTPases in cellular processes. It has been shown to inhibit RhoA activation in a variety of cell types, including cancer cells, fibroblasts, and neurons. This inhibition has been linked to a variety of cellular effects, including decreased cell migration, increased cell adhesion, and altered cytoskeletal dynamics.

properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylnaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-16(2)26(15-21-24-22(25-28-21)18-10-4-3-5-11-18)23(27)20-14-8-12-17-9-6-7-13-19(17)20/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRRWSOTYQLFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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